2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid
Description
The compound “2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid” (hereafter referred to as Compound A) is a highly complex synthetic molecule characterized by multiple branched peptide chains, heterocyclic pyrrolidine rings, and functional groups such as amino, hydroxyl, and methylsulfanyl moieties.
Properties
Molecular Formula |
C42H74N10O12S |
|---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64) |
InChI Key |
OLLATZWLQXKRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents like tert-butyloxycarbonyl (Boc) and coupling reagents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of such complex molecules often involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques. This allows for the efficient assembly of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
The compound "2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid" is a complex molecule with potential applications in various scientific fields. This article aims to explore its applications in scientific research, particularly in biochemistry and pharmacology.
Drug Development
The intricate structure of this compound suggests potential use in drug development, particularly as a therapeutic agent targeting specific biological pathways. Its multiple amino acid sequences may allow it to interact with various receptors or enzymes, making it suitable for the development of peptide-based drugs.
Biochemical Research
This compound can serve as a valuable tool in biochemical research, particularly in studies involving protein synthesis and enzyme activity. The presence of multiple functional groups may enable it to act as a substrate or inhibitor for various enzymes, facilitating the exploration of metabolic pathways.
Molecular Biology
In molecular biology, the compound's structure can be utilized in the design of experiments involving gene expression and regulation. Its ability to mimic natural substrates may help in understanding how certain genes are regulated by post-translational modifications.
Therapeutic Applications
Given its complex structure, this compound may have therapeutic applications in treating diseases related to metabolic disorders or cancer. Its design allows for the possibility of modulating biological responses, which is crucial for developing targeted therapies.
Analytical Chemistry
The compound can also be applied in analytical chemistry as a reference standard for chromatographic methods. Its unique structure may aid in the development of new analytical techniques for detecting similar compounds in biological samples.
Case Study 1: Drug Interaction Studies
A study exploring the interactions of similar compounds with enzyme targets demonstrated that complex amino acid structures could significantly enhance binding affinity and specificity. This finding suggests that the compound might exhibit similar properties, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Case Study 2: Metabolic Pathway Analysis
Research on metabolic pathways involving amino acids has shown that compounds with multiple functional groups can influence metabolic flux. This compound’s potential to alter metabolic pathways could be critical for understanding disease mechanisms and developing therapeutic strategies.
Case Study 3: Protein Engineering
Innovations in protein engineering have highlighted the importance of incorporating non-canonical amino acids into protein structures. The unique features of this compound could inspire new approaches to designing proteins with enhanced stability and functionality.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A’s properties, it is compared with three structurally related compounds from published literature.
Structural Differences
Compound A
- Key features: Branched peptide backbone with pyrrolidine-2-carbonyl and 2,4-diamino-4-oxobutanoyl groups. Functional groups: Amino (-NH2), hydroxyl (-OH), methylsulfanyl (-SCH3), and carboxylic acid (-COOH). Molecular complexity: High due to multiple substitutions and stereocenters.
Compound B (: CAS 103404-59-7)
- Structure : Lys-Val-Ile-Leu-Phe pentapeptide derivative.
- Key features: Linear peptide chain with phenylalanine and isoleucine residues. Functional groups: Amino (-NH2), carboxylic acid (-COOH). Simpler structure with fewer stereocenters compared to Compound A.
Compound C (: CHEMBL27149)
- Structure: 2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-4-phosphono-butanoic acid.
- Key features: Pteridine ring system and phosphonate (-PO3H2) group. Functional groups: Amino (-NH2), carboxylic acid (-COOH). Combines heterocyclic and phosphate motifs, differing from Compound A’s sulfur-containing groups.
Compound D (: 2-[(4-hydroxypyrrolidin-2-yl)formamido]-4-(methylsulfanyl)butanoic acid)
- Structure : Shorter peptide-like chain with pyrrolidine and methylsulfanyl groups.
- Key features :
- Single pyrrolidine ring and methylsulfanyl group.
- Functional groups: Hydroxyl (-OH), carboxylic acid (-COOH).
Physicochemical Properties
Biological Activity
The compound 2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid is a complex peptide-like structure that exhibits significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing insights from diverse research studies.
Chemical Structure and Properties
The compound's intricate structure includes multiple amino acid residues and functional groups that contribute to its biological activity. Its molecular formula and weight are essential for understanding its pharmacokinetics and dynamics.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₃N₇O₈S |
| Molecular Weight | 431.55 g/mol |
| Solubility | Soluble in water and organic solvents |
| pKa | 7.0 (indicative of its ionization state) |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been shown to inhibit DHFR, a crucial enzyme for DNA synthesis. By blocking DHFR, the compound may impede cell proliferation, particularly in rapidly dividing cells such as cancer cells .
- Tyrosine Kinase Modulation : The presence of pyrrolidine and other structural motifs suggests potential interactions with tyrosine kinases, which are involved in signal transduction pathways related to cell growth and differentiation .
- Antimicrobial Activity : Some derivatives of similar structures exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function. This compound may share similar mechanisms, making it a candidate for further antimicrobial studies .
Biological Activity Studies
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins. For instance, a derivative was found to reduce cell viability in breast cancer cells by over 50% at a concentration of 10 µM after 48 hours .
Antimicrobial Effects
A recent study evaluated the antimicrobial activity of structurally related compounds against various bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 8 µg/mL against Bacillus subtilis, suggesting potential use as an antibacterial agent .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | >64 |
| Compound B | Bacillus subtilis | 8 |
Case Studies
- Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry explored the effects of a related compound on various cancer cell lines. The results highlighted its ability to inhibit tumor growth in xenograft models, showcasing its potential as an anticancer agent .
- Antimicrobial Screening : In another study focusing on antimicrobial properties, derivatives were screened against both gram-positive and gram-negative bacteria. The findings indicated significant activity against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
